Fmoc-Lys(DEAC)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

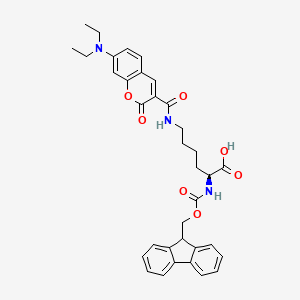

Fmoc-Lys(DEAC)-OH is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid lysine, which is further conjugated with 7-diethylaminocoumarin-3-carboxylic acid (DEAC). This combination allows for the synthesis of peptides with specific functional properties, making it valuable in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(DEAC)-OH typically involves the following steps:

Protection of Lysine: The ε-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Conjugation with DEAC: The protected lysine is then conjugated with DEAC. This step involves the activation of the carboxyl group of DEAC using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), followed by reaction with the Fmoc-protected lysine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Lys(DEAC)-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DIC and HOBt.

Substitution Reactions: The ε-amino group of lysine can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling: DIC and HOBt in DMF are used for peptide bond formation.

Substitution: Various electrophiles can be used to functionalize the ε-amino group of lysine.

Major Products

The major products formed from these reactions include peptides with specific sequences and functional groups, which can be used in various research applications.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Lys(DEAC)-OH serves as a crucial building block in the synthesis of peptides. Its unique protective group allows for selective deprotection and functionalization, facilitating the incorporation of lysine residues into peptide chains. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it enhances the efficiency and yield of peptide production.

- Orthogonal Protection : The DEAC group provides stability under various conditions, allowing for the selective removal of protecting groups without affecting other functionalities in the peptide sequence. This property is essential for synthesizing complex peptides with multiple functional groups.

Fluorescence Resonance Energy Transfer (FRET) Assays

This compound is also employed in FRET-based assays, which are vital for studying protein interactions and enzymatic activities. In these assays, this compound can be conjugated with fluorophores and quenchers to create donor-acceptor pairs.

- FRET Substrates : For instance, studies have demonstrated that Fmoc-Lys(5-Fam), a derivative of this compound, can be utilized to create triple-helical peptide substrates for protease activity assays. The incorporation of this compound allows researchers to monitor protease activity through changes in fluorescence intensity, enabling real-time analysis of enzymatic processes .

Material Science Applications

Recent research has explored the application of this compound in materials science, particularly in the development of hydrogels and nanomaterials. The ability to form hydrogels from Fmoc-protected amino acids opens avenues for creating biomimetic materials with specific mechanical and chemical properties.

- Hydrogel Formation : Studies have shown that Fmoc-Lys-based hydrogels exhibit unique functional properties, making them suitable for applications in drug delivery systems and tissue engineering . The self-assembly of these hydrogels can be fine-tuned by varying the concentration of this compound, leading to materials with tailored characteristics.

Case Study 1: Peptide Synthesis Optimization

A comparative study investigated the efficiency of various Fmoc-protected amino acids in SPPS. The study found that using this compound resulted in higher yields and purities compared to traditional lysine derivatives. This optimization is crucial for synthesizing therapeutic peptides with consistent quality.

Case Study 2: FRET-Based Protease Activity Assays

In a study utilizing FRET substrates containing Fmoc-Lys(5-Fam), researchers were able to assess the activity of matrix metalloproteinases (MMPs) effectively. The findings highlighted the importance of selecting appropriate fluorophore-quencher pairs to maximize sensitivity and specificity in detecting protease activity .

Mécanisme D'action

The mechanism of action of Fmoc-Lys(DEAC)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The DEAC moiety provides fluorescence properties, allowing for the tracking and analysis of the synthesized peptides. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Lys(FITC)-OH: Similar to Fmoc-Lys(DEAC)-OH but uses fluorescein isothiocyanate (FITC) instead of DEAC.

Fmoc-Lys(Biotin)-OH: Conjugated with biotin, used for biotinylation of peptides.

Fmoc-Lys(Mca)-OH: Uses (7-methoxycoumarin-4-yl)-acetyl (Mca) for fluorescence.

Uniqueness

This compound is unique due to its specific fluorescence properties provided by the DEAC moiety. This makes it particularly useful in applications requiring fluorescence tracking and analysis, such as imaging and diagnostic assays.

Propriétés

IUPAC Name |

(2S)-6-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N3O7/c1-3-38(4-2)23-17-16-22-19-28(34(42)45-31(22)20-23)32(39)36-18-10-9-15-30(33(40)41)37-35(43)44-21-29-26-13-7-5-11-24(26)25-12-6-8-14-27(25)29/h5-8,11-14,16-17,19-20,29-30H,3-4,9-10,15,18,21H2,1-2H3,(H,36,39)(H,37,43)(H,40,41)/t30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMFQHWCBTZYDC-PMERELPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.